Cas no 1660118-47-7 (4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid)
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-195469
- SCHEMBL16489428
- 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylicacid
- 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
- 1660118-47-7
- 2-Pyrazinecarboxylic acid, 4,5-dihydro-4-methyl-5-oxo-
-
- Inchi: 1S/C6H6N2O3/c1-8-3-4(6(10)11)7-2-5(8)9/h2-3H,1H3,(H,10,11)
- InChI Key: FVZNDMILWBKFCS-UHFFFAOYSA-N
- SMILES: O=C1C=NC(C(=O)O)=CN1C
Computed Properties
- Exact Mass: 154.03784206g/mol
- Monoisotopic Mass: 154.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 70Ų
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-195469-1.0g |
4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid |
1660118-47-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-195469-0.05g |
4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid |
1660118-47-7 | 0.05g |
$174.0 | 2023-09-17 | ||
| Enamine | EN300-195469-0.1g |
4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid |
1660118-47-7 | 0.1g |
$257.0 | 2023-09-17 | ||
| Enamine | EN300-195469-0.25g |
4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid |
1660118-47-7 | 0.25g |
$367.0 | 2023-09-17 | ||
| Enamine | EN300-195469-0.5g |
4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid |
1660118-47-7 | 0.5g |
$579.0 | 2023-09-17 | ||
| Enamine | EN300-195469-1g |
4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid |
1660118-47-7 | 1g |
$743.0 | 2023-09-17 | ||
| Enamine | EN300-195469-2.5g |
4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid |
1660118-47-7 | 2.5g |
$1454.0 | 2023-09-17 | ||
| Enamine | EN300-195469-5g |
4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid |
1660118-47-7 | 5g |
$2152.0 | 2023-09-17 | ||
| Enamine | EN300-195469-10g |
4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid |
1660118-47-7 | 10g |
$3191.0 | 2023-09-17 |
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
Introduction to 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS No. 1660118-47-7)
4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS No. 1660118-47-7) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MOPCA, is a derivative of pyrazine carboxylic acid and exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid consists of a pyrazine ring with a carboxylic acid group and a methyl substituent. The presence of these functional groups imparts specific chemical properties that are crucial for its biological activity. The pyrazine ring is known for its aromaticity and stability, while the carboxylic acid group can participate in various chemical reactions, such as esterification and amide formation.
Recent studies have highlighted the potential of MOPCA in several areas of medicinal chemistry. One of the most promising applications is its use as an anti-inflammatory agent. Research has shown that MOPCA can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This property makes it a potential candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, MOPCA has also been investigated for its antimicrobial activity. Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes, leading to cell death. This makes MOPCA a promising lead compound for the development of new antibiotics to combat drug-resistant bacterial infections.
The potential therapeutic applications of MOPCA extend beyond inflammation and microbial infections. Recent research has explored its role in cancer therapy. Studies have shown that MOPCA can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activation of the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. This suggests that MOPCA could be a valuable addition to the arsenal of anticancer drugs.
The pharmacokinetic properties of MOPCA have also been studied extensively. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration in therapeutic settings. Additionally, its low toxicity and minimal side effects further enhance its potential as a safe and effective therapeutic agent.
In the realm of drug discovery, MOPCA serves as an excellent starting point for the development of novel derivatives with enhanced biological activities. Chemists have synthesized various analogs by modifying the functional groups on the pyrazine ring or introducing additional substituents. These modifications have led to compounds with improved potency, selectivity, and pharmacokinetic properties, expanding the scope of potential applications.
The synthesis of MOPCA is well-documented in the literature and can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrazine with an appropriate carboxylic acid derivative under controlled conditions. The choice of synthetic route can significantly impact the yield and purity of the final product, making it essential to optimize these parameters for large-scale production.
In conclusion, 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS No. 1660118-47-7) is a multifaceted compound with a wide range of biological activities that make it an attractive candidate for various therapeutic applications. Its anti-inflammatory, antimicrobial, and anticancer properties, coupled with its favorable pharmacokinetic profile and low toxicity, position it as a promising lead compound in drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, further solidifying its importance in the field of medicinal chemistry.
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